molecular formula C7H8INO B3224156 3-Iodo-2-methoxy-4-methylpyridine CAS No. 1227515-15-2

3-Iodo-2-methoxy-4-methylpyridine

Cat. No.: B3224156
CAS No.: 1227515-15-2
M. Wt: 249.05 g/mol
InChI Key: GQPXSPKJNSKBGZ-UHFFFAOYSA-N
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Description

3-Iodo-2-methoxy-4-methylpyridine is a substituted pyridine derivative with the molecular formula C₇H₈INO and a molecular weight of 249.05 g/mol. The compound features a pyridine ring substituted with iodine at position 3, a methoxy group (-OCH₃) at position 2, and a methyl group (-CH₃) at position 4. This structural arrangement confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The iodine atom at position 3 positions it as a candidate for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Ullmann couplings .

Properties

IUPAC Name

3-iodo-2-methoxy-4-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8INO/c1-5-3-4-9-7(10-2)6(5)8/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQPXSPKJNSKBGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)OC)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701300167
Record name 3-Iodo-2-methoxy-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701300167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227515-15-2
Record name 3-Iodo-2-methoxy-4-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227515-15-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-2-methoxy-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701300167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-2-methoxy-4-methylpyridine can be achieved through various synthetic routes. One common method involves the iodination of 2-methoxy-4-methylpyridine using iodine and a suitable oxidizing agent . The reaction typically occurs under mild conditions and can be carried out in solvents such as acetic acid or dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-2-methoxy-4-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Iodo-2-methoxy-4-methylpyridine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the construction of more complex molecules .

Biology: In biological research, this compound is used as a probe to study enzyme mechanisms and interactions with biological macromolecules. It can also be used in the development of diagnostic tools and assays .

Medicine: Its derivatives may exhibit pharmacological activities such as antimicrobial, anticancer, and anti-inflammatory properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be employed in the synthesis of dyes, pigments, and polymers .

Mechanism of Action

The mechanism of action of 3-Iodo-2-methoxy-4-methylpyridine involves its interaction with specific molecular targets and pathways. The iodine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, facilitating the formation of covalent bonds with nucleophiles . Additionally, the methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

3-Iodo-4-methoxypyridine

  • Molecular Formula: C₆H₆INO
  • Molecular Weight : 235.02 g/mol
  • Substituents : Iodine (position 3), methoxy (position 4).
  • Key Differences : Lacks the methyl group at position 4, reducing steric hindrance. This compound is priced at $400/g (1 g quantity), suggesting its niche use in specialized syntheses .

3-Iodo-2-methoxy-5-methylpyridine

  • Molecular Formula: C₇H₈INO
  • Molecular Weight : 249.05 g/mol
  • Substituents : Iodine (position 3), methoxy (position 2), methyl (position 5).
  • Key Differences : The methyl group at position 5 alters steric and electronic effects compared to the 4-methyl analog. This positional shift may influence regioselectivity in substitution reactions .

4-Iodo-2-methoxy-6-methylpyridine

  • Molecular Formula: C₇H₈INO
  • Molecular Weight : 249.05 g/mol
  • Substituents : Iodine (position 4), methoxy (position 2), methyl (position 6).
  • Its CAS number is 1227602-59-6, and it is marketed as a pharmaceutical intermediate .

Functional Group Variants

4-Iodo-2-isopropoxy-3-methylpyridine

  • Molecular Formula: C₉H₁₂INO
  • Molecular Weight : 277.1 g/mol
  • Substituents : Iodine (position 4), isopropoxy (position 2), methyl (position 3).
  • This compound’s higher molecular weight may also affect solubility in polar solvents .

N-(3-Iodo-2-pyridyl)pivalamide

  • Molecular Formula : C₁₀H₁₃IN₂O₂
  • Molecular Weight : 304.13 g/mol
  • Substituents : Iodine (position 3), pivalamide (position 2).
  • Key Differences : The pivalamide group introduces a strong electron-withdrawing effect, which could stabilize negative charge buildup during reactions. This compound’s higher molecular weight and complex structure may limit its use in large-scale syntheses .

Halogen-Substituted Analogs

2-Chloro-4-iodo-3-methylpyridine

  • Molecular Formula : C₆H₅ClIN
  • Molecular Weight : 243.47 g/mol
  • Substituents : Chlorine (position 2), iodine (position 4), methyl (position 3).
  • Key Differences : The presence of chlorine enhances electrophilicity at position 2, while iodine at position 4 offers a distinct site for cross-coupling. This compound’s dual halogenation makes it versatile for sequential functionalization .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions CAS Number Price (per g)
3-Iodo-2-methoxy-4-methylpyridine C₇H₈INO 249.05 3-I, 2-OCH₃, 4-CH₃ Not Provided Not Listed
3-Iodo-4-methoxypyridine C₆H₆INO 235.02 3-I, 4-OCH₃ 89640-55-1 $400
3-Iodo-2-methoxy-5-methylpyridine C₇H₈INO 249.05 3-I, 2-OCH₃, 5-CH₃ Not Provided Not Listed
4-Iodo-2-methoxy-6-methylpyridine C₇H₈INO 249.05 4-I, 2-OCH₃, 6-CH₃ 1227602-59-6 Not Listed
4-Iodo-2-isopropoxy-3-methylpyridine C₉H₁₂INO 277.1 4-I, 2-OCH(CH₃)₂, 3-CH₃ 2101928-85-0 Not Listed

Biological Activity

3-Iodo-2-methoxy-4-methylpyridine is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article aims to provide a detailed overview of its biological properties, synthesis methods, and potential applications based on current research findings.

Chemical Structure and Properties

  • Molecular Formula : C₇H₈INO
  • Molecular Weight : Approximately 249.05 g/mol
  • Structure : The compound features a pyridine ring with an iodine atom at the 3-position, a methoxy group at the 2-position, and a methyl group at the 4-position. This unique arrangement contributes significantly to its biological reactivity and activity.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties :
    • Studies have shown that the compound possesses significant antimicrobial effects against various bacterial strains. Its efficacy is attributed to the presence of the iodine atom, which enhances its interaction with microbial cell membranes.
  • Anticancer Potential :
    • Preliminary investigations suggest that this compound may exhibit anticancer properties. It has been reported to induce apoptosis in certain cancer cell lines, although the specific mechanisms remain to be fully elucidated.
  • Enzyme Interaction :
    • The compound has been studied for its ability to interact with specific enzymes, potentially altering their activity. This interaction could lead to therapeutic applications in drug development, particularly in targeting enzyme-related diseases.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Halogenation Reactions : The introduction of iodine can be accomplished via electrophilic aromatic substitution or other halogenation techniques.
  • Methoxylation : The methoxy group can be introduced using methanol under acidic conditions or through methylation reactions involving suitable reagents.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

Compound NameMolecular FormulaUnique Features
3-Iodo-4-methylpyridineC₆H₆INLacks methoxy group; primarily studied for synthesis
5-Iodo-2-methoxy-4-methylpyridineC₇H₈INOIodine at position five; different biological profile
6-Bromo-3-iodo-2-methoxy-4-methylpyridineC₇H₈BrINBromine substitution; different reactivity patterns

This table highlights how structural variations influence the biological activity and reactivity of these compounds.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • Antimicrobial Study :
    • A study demonstrated that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antimicrobial agents.
  • Cancer Cell Line Research :
    • In vitro experiments indicated that treatment with this compound led to a reduction in cell viability in human cancer cell lines, highlighting its potential role in cancer therapy .
  • Enzyme Inhibition :
    • Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways, which could pave the way for its application in metabolic disorders or as part of combination therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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